2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety and the sulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- 2-hydrazinyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Acetic acid, 2-oxo-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-, hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiazole ring and piperidine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3O3S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3H-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H23N3O3S2/c1-15(2)8-10(9-16(3,4)19-15)18-24(21,22)11-5-6-12-13(7-11)23-14(20)17-12/h5-7,10,18-19H,8-9H2,1-4H3,(H,17,20) |
InChI Key |
BGBHRJGQJXKLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3)C |
Origin of Product |
United States |
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